molecular formula C5HCl4N B1294921 2,3,5,6-Tetrachloropyridine CAS No. 2402-79-1

2,3,5,6-Tetrachloropyridine

Cat. No. B1294921
CAS RN: 2402-79-1
M. Wt: 216.9 g/mol
InChI Key: FATBKZJZAHWCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2,3,5,6-Tetrachloropyridine can be synthesized by the cyclization reaction of 2,2,4-trichloro-4-cyanomethylbutyrate (MTCB), which is synthesized from methyl trichloroacetate (MTCA) and acrylonitrile (AN) . The optimum reaction conditions are a molar ratio of phosphorus oxychloride to MTCB of 2:1, a reaction temperature of 140°C, and a reaction time of 4 hours . The yield of 2,3,5,6-Tetrachloropyridine under these conditions is 93% .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrachloropyridine is C5HCl4N . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Perhalogenated pyridines, such as 2,3,5,6-Tetrachloropyridine, are highly reactive towards nucleophilic attack due to their electron-deficient nature . In principle, all halogen atoms may be displaced by nucleophiles . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .

Scientific Research Applications

Synthesis Methods and Optimization

  • Site-Selective Synthesis : The Suzuki–Miyaura reaction has been used for site-selective arylation of 2,3,5,6-tetrachloropyridine, allowing the synthesis of various arylated pyridines. This method offers good to quantitative yields and the ability to control the number of aryl groups introduced (Reimann et al., 2015).

  • Solubility Studies : Research on the solubility of 2,3,5,6-Tetrachloropyridine in supercritical carbon dioxide has been conducted, providing valuable data for its use in pharmaceutical and pesticide synthesis. The solubility increases with pressure and decreases with temperature (Cui Hong-you et al., 2014).

  • Ultrasound-Assisted Alkynylation : Utilizing ultrasound and Pd/C Cu catalysis, a method for the site-selective alkynylation of 2,3,5,6-tetrachloropyridines has been developed. This approach results in the formation of dialkynyl-3,5-dichloropyridine derivatives (Bhavani et al., 2016).

Safety And Hazards

2,3,5,6-Tetrachloropyridine is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,3,5,6-tetrachloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBKZJZAHWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027467
Record name 2,3,5,6-Tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA]
Record name Pyridine, 2,3,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5,6-Tetrachloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2952
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

250.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ether, ethanol, petroleum ether
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00606 [mmHg]
Record name 2,3,5,6-Tetrachloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2952
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3,5,6-Tetrachloropyridine

CAS RN

2402-79-1, 33752-16-8
Record name 2,3,5,6-Tetrachloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033752168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2402-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,3,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5,6-Tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrachloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJR8HAY65E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Butyl 2,2,4-trichloro-4-cyanobutyrate (12 g), phosphorus oxychloride (40 mL) and dry HCl gas (1.6 g) were heated at 140° C. for 10 hours. The resulting reaction mixture was worked up as described in Example 1 and 32 mL of POCl3 were recovered. The methylene chloride solution obtained after work-up was analyzed by GLC with an internal standard. The analysis indicated a 62% yield of 2,3,5,6-tetrachloropyridine.
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.84 g (0.0281 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of dimethylmethanephosphonate. A solution of 2.44 g (0.0254 mol) of ammonium carbonate in 10 ml of water is subsequently added dropwise at a temperature of 90° to 95° C. in the course of 70 minutes with vigorous stirring. The reaction mixture is then stirred into 250 ml of ice water; there is added 5 ml of concentrated hydrochloric acid and the mixture is stirred for a further 10 minutes, and is subsequently extracted twice with 100 ml of ether each time. The combined extracts are washed with 70 ml of water, dried over sodium sulfate, filtered, and evaporated to dryness to yield as residue 4.05 g (92% of theory) of 2,3,5,6-tetrachloropyridine having a melting point of 86° to 88° C. According to gas-chromatographical analysis, the product contains 93.4% of 2,3,5,6-tetrachloropyridine, 2.1% of 2,3,5-trichloropyridine, 2.2% of 2,3,6-trichloropyridine and 0.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.84 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 12.8 g (0.05 mol) of pentachloropyridine and 4.1 g (0.062 gram atom) of zinc dust in 120 ml of dimethylmethanephosphonate is heated with stirring to 80° C. There is then added dropwise within 15 minutes a solution of 13.76 g (0.075 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 30 ml of water. The mixture is subsequently filtered hot, the filter residue is washed with 30 ml of dimethylmethanephosphonate, and the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid. The resulting white crystal suspension is stirred for 30 minutes; it is then filtered, and the filter residue is washed with water and dried to yield 9.95 g (90% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 87.5° to 89° C., which contains, according to gas-chromatographical analysis, 96.9% of 2,3,5,6-tetrachloropyridine, 1.6% of 2,3,5-trichloropyridine, 0.9% of 2,3,6 -trichloropyridine and 0.6% of pentachloropyridine.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 8.22 g (0.075 mol) of tetramethylammonium chloride in 90 ml of dimethylmethanephosphonate is heated for 1 hour at 160° C. It is then cooled to 90° C., and 12.57 g (0.05 mol) of pentachloropyridine and 3 ml of water are added. There is subsequently added portionwise, in the course of 30 minutes, 4.1 g (0.063 gram atom) of zinc dust. After completion of the addition of the zinc dust, the mixture is firstly stirred for 20 minutes and then filtered. The filtrate is poured into a solution of 12.5 ml of concentrated hydrochloric acid in 500 ml of water, and stirring is maintained for 2 hours. After filtration, the filter residue is washed with water and dried to yield 9.1 g (83.9% of theory) of crude 2,3,5,6-tetrachloropyridine which has a melting point of 88° to 89° C. and which contains, according to gas-chromatographical analysis, 91.25% of 2,3,5,6-tetrachloropyridine, 2.66% of 2,3,5-trichloropyridine, 2.59% of 2,3,6-trichloropyridine and 0.5% of pentachloropyridine.
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
catalyst
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

1.7 g (0.027 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of trimethylphosphate, and there is subsequently added dropwise within 1 hour at 80° to 83° C., with vigorous stirring, a solution of 2.84 g (0.055 mol) of ammonium chloride in 10 ml of water. The reaction mixture is then poured into 250 ml of ice water; 5 ml of concentrated hydrochloric acid is added and stirring is continued for 10 minutes. The mixture obtained is afterwards extracted twice with 100 ml of ether each time; the combined ether extracts are washed with 70 ml of water and dried over sodium sulfate. The ether is evaporated off to leave 4.1 g (93.2% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 86° to 88° C., which contains, according to gas-chromatographical analysis, 94.1% of 2,3,5,6-tetrachloropyridine, 2.0% of 2,3,5-trichloropyridine, 2.0% of 2,3,6-trichloropyridine and 2.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrachloropyridine
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrachloropyridine
Reactant of Route 3
2,3,5,6-Tetrachloropyridine
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetrachloropyridine
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrachloropyridine
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetrachloropyridine

Citations

For This Compound
261
Citations
R Ranjbar-Karimi, A Poorfreidoni - Journal of the Iranian Chemical Society, 2017 - Springer
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine was synthesized from the reaction of sodium phenylsulfinate with pentachloropyridine in optimized reaction condition. The reaction of some …
Number of citations: 7 link.springer.com
P Sutter, CD Weis - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The high specificity of the reduction system zinc and ammonium salts in dimethyl methylphosphonate as solvent is demonstrated in several reductive dechlorination reactions of …
Number of citations: 9 onlinelibrary.wiley.com
T Davoodian, A Poorfreidoni… - Organic Chemistry …, 2019 - orgchemres.org
2,3,5,6-tetrachloro-4-iodopyridine was successfully synthesized in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation. The reaction of O, N…
Number of citations: 3 www.orgchemres.org
H Cui, S Qian, F Qin, C Wang - Journal of Chemical & Engineering …, 2014 - ACS Publications
2,3,5,6-Tetrachloropyridine (TCP) is an important chemical and intermediate for synthesis of pesticides and pharmaceuticals. The solubility of TCP in supercritical carbon dioxide was …
Number of citations: 5 pubs.acs.org
LH McKendry - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
Preparation of 2,3,5,6â•’tetrachloropyridineâ•’2,6â•’14C Page 1 Journal of Labelled Compounds und Rudiopharmaceuticals--01. XVIII, No. 629 PREPARATION OF 2,3,5,6-TETRACHLOROPYRIDINE-2 …
P Ehlers, A Petrosyan, A Neubauer, T Bröse… - Organic & …, 2014 - pubs.rsc.org
4-Substituted 2,3,5,6-tetraalkynylpyridines were prepared by tetra-fold Sonogashira reactions of the corresponding 2,3,5,6-tetrachloropyridines. 2,6-Dialkynyl-3,5-dichloropyridines were …
Number of citations: 13 pubs.rsc.org
S Reimann, P Ehlers, S Parpart, A Surkus… - Tetrahedron, 2015 - Elsevier
Site-selective arylation of commercially available 2,3,5,6-tetrachloropyridine has been accomplished, using the Suzuki–Miyaura reaction. The reaction conditions were thoroughly …
Number of citations: 21 www.sciencedirect.com
E Ager, B Iddon, H Suschitzky - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
2,3,5,6-Tetrachloro-4-mercaptopyridine was prepared by treating pentachloropyridine with phosphorus pentasulphide or with potassium or sodium hydrogen sulphide. It could be …
Number of citations: 8 pubs.rsc.org
JH Qin, ZX Zeng, WL Xue - Journal of Chemical & Engineering …, 2006 - ACS Publications
The solubilities of pentachloropyridine (PCP) and tetrachloropyridine (TECP) in methanol, ethanol, and 2-propanol were measured respectively using an analytical method from (293.15 …
Number of citations: 18 pubs.acs.org
M Mohammadi, R Ranjbar-Karimi… - Organic Chemistry …, 2020 - orgchemres.org
4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was synthesized by the reaction of pentafluoropyridine with sodium benzenesulfonate under ultrasonic irradiation. This new methodology …
Number of citations: 2 www.orgchemres.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.